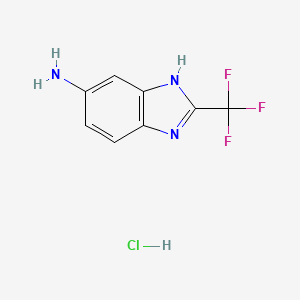

2-Trifluoromethyl-3H-benzoimidazol-5-ylamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

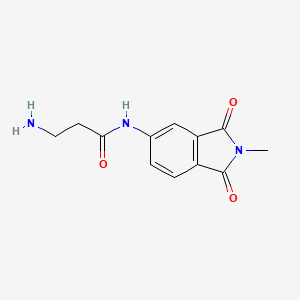

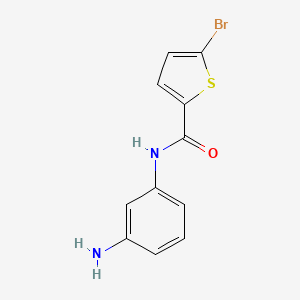

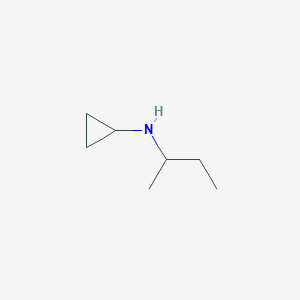

2-Trifluoromethyl-3H-benzoimidazol-5-ylamine hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C8H6F3N3•HCl and a molecular weight of 237.61 .

Molecular Structure Analysis

The molecular structure of 2-Trifluoromethyl-3H-benzoimidazol-5-ylamine hydrochloride is defined by its InChI code: 1S/C8H6F3N3.ClH/c9-8(10,11)7-13-5-2-1-4(12)3-6(5)14-7;/h1-3H,12H2,(H,13,14);1H . This code provides a unique identifier for the compound and can be used to generate a 3D model of its structure.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Trifluoromethyl-3H-benzoimidazol-5-ylamine hydrochloride are largely determined by its molecular structure. It has a molecular weight of 237.61 . Other properties such as solubility, melting point, and boiling point are not provided in the available resources .Applications De Recherche Scientifique

Synthesis and Biological Applications

Antihypertensive Activity : Research has shown the synthesis of derivatives related to 2-Trifluoromethyl-3H-benzoimidazol-5-ylamine with potent antihypertensive effects. These compounds were identified and screened for their antihypertensive activity (Sharma, Kohli, & Sharma, 2010).

Antimicrobial and Genotoxic Properties : Studies have synthesized derivatives of 1H-benzoimidazol-2-ylamine and investigated their antimicrobial and genotoxic activities. Crystal and molecular structures of these derivatives have been determined, showing promising applications in antimicrobial therapies (Benvenuti et al., 1997).

Neuronal Receptor Influence : Modifications of the drug riluzole with trifluoromethyl-containing heterocycles, including derivatives of 2-Trifluoromethyl-3H-benzoimidazol-5-ylamine, have been studied. These compounds influence neuronal NMDA receptors and affect the release and reuptake of the neurotransmitter glutamate (Sokolov et al., 2017).

Photoluminescence Applications : Research into benzoimidazole-based ligands, including related structures, has shown potential for applications in photoluminescence. This is particularly relevant in the context of light-emitting devices, with emissions ranging from green to red (Huang et al., 2004).

Synthesis and Characterization

Crystallographic Analysis : Detailed crystallographic analysis and characterization of benzoimidazole derivatives have been conducted, providing insights into their molecular structures and potential applications in various scientific fields (Benvenuti et al., 1995).

Chemical Synthesis Techniques : Advanced techniques in chemical synthesis have been employed to create a range of derivatives related to 2-Trifluoromethyl-3H-benzoimidazol-5-ylamine. These include microwave-promoted synthesis and reactions under various conditions, expanding the possible applications of these compounds (Lei et al., 2013).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(trifluoromethyl)-3H-benzimidazol-5-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3.ClH/c9-8(10,11)7-13-5-2-1-4(12)3-6(5)14-7;/h1-3H,12H2,(H,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELIWBMVPASHHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=N2)C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Trifluoromethyl-3H-benzoimidazol-5-ylamine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Chloro-2-fluorophenyl)formamido]propanoic acid](/img/structure/B1369372.png)

![1-[3-(2-Methoxyethoxy)phenyl]methanamine](/img/structure/B1369386.png)